molecular formula C9H22N2O B151410 2-((4-Aminopentyl)(ethyl)amino)ethanol CAS No. 69559-11-1

2-((4-Aminopentyl)(ethyl)amino)ethanol

Cat. No. B151410
CAS RN: 69559-11-1
M. Wt: 174.28 g/mol
InChI Key: XUVXSSOPXQRCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-aminophenyl) ethanol, has been explored in the literature. The paper titled "Study on the New Synthesis Process of 2-(4-Aminophenyl) Ethanol" discusses a new synthesis process using β-phenylethanol as a raw material. The process involves four steps: esterification, nitrification, hydrolysis, and reduction, leading to a total yield of 66.4% and a high HPLC purity of 99.77% . Although this process is specific to 2-(4-aminophenyl) ethanol, it may offer insights into the synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol, as both compounds contain an aminoethanol moiety.

Molecular Structure Analysis

The molecular structure of 2-((4-Aminopentyl)(ethyl)amino)ethanol is not directly analyzed in the provided papers. However, the structure of 2-(4-aminophenyl) ethanol was confirmed using melting point determination and GC-MS in the study . These techniques could similarly be applied to determine the structure of 2-((4-Aminopentyl)(ethyl)amino)ethanol.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to 2-((4-Aminopentyl)(ethyl)amino)ethanol. However, the synthesis of related compounds involves reactions such as esterification and reduction . These reactions are common in the synthesis of amino alcohols and could potentially be relevant to the chemical reactions that 2-((4-Aminopentyl)(ethyl)amino)ethanol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((4-Aminopentyl)(ethyl)amino)ethanol are not discussed in the provided papers. However, the high purity of the related compound 2-(4-aminophenyl) ethanol suggests that it is possible to synthesize similar compounds with high purity using appropriate synthetic methods . The physical properties such as melting point and the chemical properties like reactivity could be inferred based on the functional groups present in the molecule.

Safety And Hazards

This compound is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. It may also cause long-lasting harmful effects to aquatic life. Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-aminopentyl(ethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O/c1-3-11(7-8-12)6-4-5-9(2)10/h9,12H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXSSOPXQRCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989592
Record name 2-[(4-Aminopentyl)(ethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Aminopentyl)(ethyl)amino)ethanol

CAS RN

69559-11-1
Record name 2-[(4-Aminopentyl)ethylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69559-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminopentyl(ethyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069559111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Aminopentyl)(ethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminopentyl(ethyl)amino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[(4-Aminopentyl)ethylamino]ethanol, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79D4A39YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Aminopentyl)(ethyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-((4-Aminopentyl)(ethyl)amino)ethanol
Reactant of Route 3
2-((4-Aminopentyl)(ethyl)amino)ethanol
Reactant of Route 4
2-((4-Aminopentyl)(ethyl)amino)ethanol
Reactant of Route 5
2-((4-Aminopentyl)(ethyl)amino)ethanol
Reactant of Route 6
2-((4-Aminopentyl)(ethyl)amino)ethanol

Citations

For This Compound
4
Citations
NMR GC - chemicalbook.com
3-(2-Chloroethyl)-6, 7, 8, 9-tetrahydro-2-methyl-4H-pyrido [1, 2-a] pyrimidin-4-one--> Thiamine chloride--> Fursultiamine--> 2-(4-Aminopentyl (ethyl) amino) ethanol--> 3-(2-Chloroethyl)-…
Number of citations: 0 www.chemicalbook.com
ST Rajan, S Eswaraiah, SR Reddy… - 2021 - tdcommons.org
A process for the preparation of 2-[[4-[(7-Chloro-4-quinolyl) amino] pentyl] ethylamino] ethanol sulfate of compound of Formula-I, which is represented by the following structural formula. …
Number of citations: 0 www.tdcommons.org
Shagufta, I Ahmad - ChemistrySelect, 2021 - Wiley Online Library
Natural products recognized traditionally as a vital source of active constituents in pharmacotherapy. The COVID‐19 infection caused by severe acute respiratory syndrome coronavirus …
N Collins, D Stout, JP Lim, JP Malerich… - … Process Research & …, 2020 - ACS Publications
Automated peptide and oligonucleotide synthesizers enabled a revolution in molecular biology and helped pave the way to modern synthetic biology. Similarly, fully automated …
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.